![molecular formula C27H27N3O5S B14233781 N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine CAS No. 823803-06-1](/img/structure/B14233781.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine is a chemical compound with the molecular formula C27H27N3O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a triphenylmethyl group, a sulfanylacetyl group, and a glycyl-L-asparagine moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support and then cleaved off after the desired sequence is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The use of automated peptide synthesizers can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s purity.
化学反应分析
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: The triphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the triphenylmethyl group.
科学研究应用
N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: The compound is utilized in studies related to protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triphenylmethyl group provides stability and enhances the compound’s binding affinity, while the glycyl-L-asparagine moiety is crucial for its biological activity .
相似化合物的比较
Similar Compounds
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanyl-L-asparagine
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
823803-06-1 |
|---|---|
分子式 |
C27H27N3O5S |
分子量 |
505.6 g/mol |
IUPAC 名称 |
(2S)-4-amino-4-oxo-2-[[2-[(2-tritylsulfanylacetyl)amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C27H27N3O5S/c28-23(31)16-22(26(34)35)30-24(32)17-29-25(33)18-36-27(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H2,28,31)(H,29,33)(H,30,32)(H,34,35)/t22-/m0/s1 |
InChI 键 |
ADTDKIKJIFPMLG-QFIPXVFZSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)NCC(=O)NC(CC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


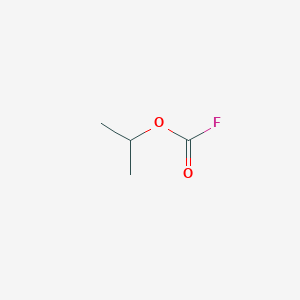
![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
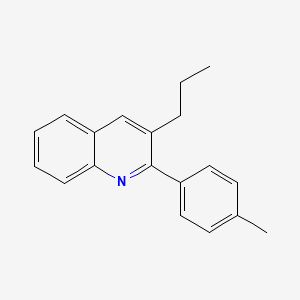
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
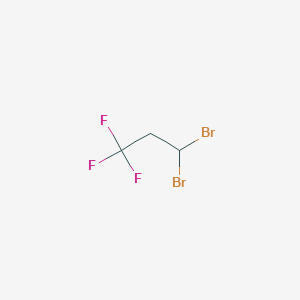
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)
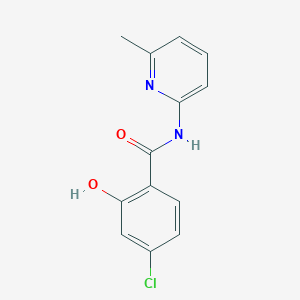
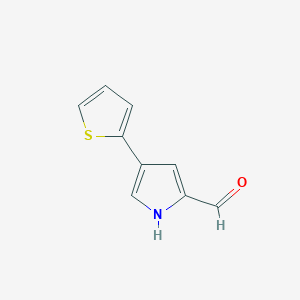
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
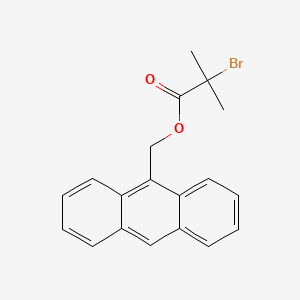
![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)
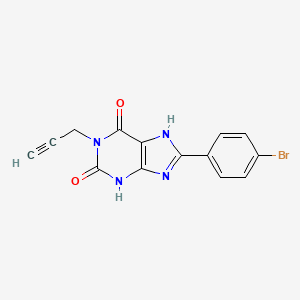
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
